2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone
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Description
2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H23FN6O2S and its molecular weight is 466.54. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Activities
Compounds structurally related to the specified chemical have been synthesized and evaluated for their antimicrobial and anticancer potential. For instance, derivatives synthesized from similar backbone structures have shown promising antimicrobial activity against a range of microorganisms. These compounds include those integrated with 1,3,4-oxadiazole , 1,3,4-thiadiazole , and benzimidazole moieties, demonstrating significant efficacy in inhibiting bacterial and fungal growth (Al-Masoudi et al., 2007; Sathe et al., 2011). Additionally, the anticancer activity of related compounds has been explored, with some showing inhibitory effects on cancer cell lines, underscoring their potential as therapeutic agents in cancer treatment (Gan et al., 2010).
Anti-HIV Activity
Research on compounds with similar structural frameworks has also extended into the development of new non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. These studies have led to the creation of novel compounds that exhibit anti-HIV-1 and anti-HIV-2 activities, indicating their potential as part of antiretroviral therapy regimens (Al-Masoudi et al., 2007).
Antimicrobial and Antifungal Properties
The synthesis and biological evaluation of azole-containing piperazine derivatives have further highlighted the antimicrobial and antifungal properties of these compounds. Preliminary results from these studies have shown moderate to significant efficacy across a broad spectrum of microbial strains, suggesting their utility in addressing drug-resistant infections (Gan et al., 2010).
Properties
IUPAC Name |
2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O2S/c24-16-5-1-4-8-19(16)29-11-13-30(14-12-29)22(31)15-33-23-28-27-21(32-23)10-9-20-25-17-6-2-3-7-18(17)26-20/h1-8H,9-15H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXZMRPPAWHUTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=NN=C(O3)CCC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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